Methyl 1-methoxycyclopropane-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-methoxycyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-5(7)6(9-2)3-4-6/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQKPHKWEQBAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2790-74-1 | |
| Record name | methyl 1-methoxycyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 1 Methoxycyclopropane 1 Carboxylate and Its Derivatives
Direct Synthesis Strategies
Direct strategies involve the formation of the cyclopropane (B1198618) ring as the key step, assembling the core structure from acyclic precursors. These methods are often favored for their efficiency in building molecular complexity.
Cyclopropanation Reactions for Methyl 1-methoxycyclopropane-1-carboxylate Synthesis
Cyclopropanation reactions, the [2+1] cycloaddition of a carbene or carbene equivalent to an alkene, represent the most common approach for constructing cyclopropane rings. The synthesis of this compound via this route would typically employ an electron-deficient alkene, such as methyl 2-methoxyacrylate, as the carbene acceptor.
The reaction of a metal-bound carbene, or carbenoid, with an alkene is a powerful tool for cyclopropane synthesis. nih.gov This approach offers high levels of control over reaction conditions and stereoselectivity.
Rhodium(II)-Catalyzed Cyclopropanation: Dirhodium(II) complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate rhodium-bound carbenes. researchgate.netresearchgate.net These electrophilic carbene intermediates are then transferred to an alkene to form the cyclopropane ring. nih.gov For the synthesis of the target molecule, a reaction between methyl 2-methoxyacrylate and a suitable carbene precursor like diazomethane, catalyzed by a Rh(II) complex such as Rhodium(II) acetate (B1210297) or a chiral variant, would be a viable pathway. The choice of ligands on the Rh(II) catalyst can significantly influence the efficiency and stereoselectivity of the transformation. researchgate.net While this specific transformation is not detailed, the scope of Rh(II)-catalyzed cyclopropanations on electron-deficient alkenes is well-established. nih.gov
Organozinc Carbenoids (Simmons-Smith Reaction and Modifications): The Simmons-Smith reaction is a classic cheletropic reaction that uses an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate alkenes. wikipedia.org This method is known for its stereospecificity, where the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org A modified approach using diethylzinc (B1219324) (Furukawa modification) can enhance reactivity. wikipedia.org The generation of functionalized organozinc carbenoids allows for the introduction of various substituents. ucl.ac.ukucl.ac.uk The reaction of methyl 2-methoxyacrylate with iodomethylzinc iodide (ICH₂ZnI) would be the most direct Simmons-Smith approach to the corresponding cyclopropane. More specialized organozinc carbenoids could also be employed. researchgate.net
| Method | Catalyst/Reagent | Carbene Source | Alkene Substrate | Key Features |
| Rh(II)-Catalyzed | Rh₂(OAc)₄, Rh₂(esp)₂ researchgate.net | Diazo Compounds (e.g., CH₂N₂) | Methyl 2-methoxyacrylate | High efficiency, mild conditions, tunable selectivity via ligand modification. nih.govresearchgate.net |
| Simmons-Smith | Zn-Cu Couple, CH₂I₂ | ICH₂ZnI | Methyl 2-methoxyacrylate | Stereospecific, works well with various alkenes, subject to steric effects. wikipedia.org |
| Furukawa Mod. | Et₂Zn, CH₂I₂ | ICH₂ZnEt | Methyl 2-methoxyacrylate | Increased reactivity compared to the classic Simmons-Smith reaction. wikipedia.org |
An alternative route to cyclopropanes involves the reaction of an alkene with a trihalomethane (such as chloroform (B151607) or bromoform) in the presence of a strong base. This reaction proceeds through the formation of a dihalocarbene, which then adds to the double bond to yield a gem-dihalocyclopropane. Subsequent reduction of the dihalide with a reagent like metallic sodium or tri-n-butyltin hydride affords the final cyclopropane.
A patented method for a similar structure, 1-methylcyclopropanecarboxylic acid, utilizes this strategy starting from a methacrylic acid derivative. google.com Applying this logic, methyl 2-methoxyacrylate could be reacted with bromoform (B151600) (CHBr₃) and a base like sodium hydroxide (B78521) to generate methyl 2,2-dibromo-1-methoxycyclopropane-1-carboxylate. The final step would be the reductive dehalogenation of this intermediate to yield this compound.
| Step | Reagents | Intermediate Product | Purpose |
| 1. Dihalocarbene Addition | CHBr₃, NaOH | Methyl 2,2-dibromo-1-methoxycyclopropane-1-carboxylate | Formation of the cyclopropane ring with gem-dihalides. google.com |
| 2. Reductive Dehalogenation | Na or Bu₃SnH | This compound | Removal of halogen atoms to yield the target product. google.com |
The Wadsworth-Emmons cyclopropanation is a powerful method for the stereoselective synthesis of cyclopropanes. core.ac.uk This reaction involves the nucleophilic opening of an epoxide by a phosphonate-stabilized carbanion (ylide), followed by an intramolecular cyclization (a Wittig-type reaction) to form the cyclopropane ring and eliminate a phosphate (B84403) byproduct. researchgate.net
To synthesize this compound using this approach, the key reactants would be 2-methoxyoxirane and the ylide derived from trimethyl phosphonoacetate. The reaction is typically initiated by a base, such as sodium hydride, to deprotonate the phosphonate (B1237965) and generate the reactive ylide. This ylide then attacks the epoxide, leading to a betaine (B1666868) intermediate which subsequently cyclizes to form the desired cyclopropane ester. This method is particularly noted for its potential to control the stereochemistry of the final product. core.ac.uk
Functionalization of Existing Cyclopropane Scaffolds to Yield this compound
An alternative to constructing the ring directly is to perform chemical modifications on a pre-existing cyclopropane that already contains some of the required functional groups.
This strategy begins with the corresponding carboxylic acid, 1-methoxycyclopropane-1-carboxylic acid, which is a known compound. achemblock.comchemicalbook.com The final step is a standard esterification reaction to convert the carboxylic acid to its methyl ester. Several reliable methods exist for this transformation. commonorganicchemistry.com
Fischer Esterification: This is a classic and cost-effective method involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and is driven towards the product by using the alcohol as the solvent and/or by removing the water that is formed. masterorganicchemistry.com
Via Acid Chloride: A two-step, non-equilibrium approach involves first converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.comnih.gov The resulting 1-methoxycyclopropane-1-carbonyl chloride is then reacted with methanol to yield the final ester. This method is often cleaner and avoids the use of strong acids.
Alkylation with Iodomethane (B122720): The carboxylate salt of the acid, formed by deprotonation with a base, can be alkylated with iodomethane (MeI) to form the methyl ester. commonorganicchemistry.com
| Esterification Method | Key Reagents | Advantages | Considerations |
| Fischer Esterification | Methanol (excess), H₂SO₄ (cat.) | Economical, simple procedure for large scale. masterorganicchemistry.com | Equilibrium reaction; requires forcing conditions; not suitable for acid-sensitive substrates. masterorganicchemistry.com |
| Acid Chloride Formation | 1) SOCl₂ or (COCl)₂ 2) Methanol | High yield, irreversible, mild conditions for the second step. commonorganicchemistry.com | Requires handling of reactive intermediates like acid chlorides. |
| Alkylation | Base (e.g., K₂CO₃), MeI | Avoids strongly acidic conditions. commonorganicchemistry.com | Iodomethane is toxic; potential for O-vs C-alkylation in complex substrates. |
| Diazomethane Reagents | Trimethylsilyldiazomethane (TMS-CHN₂) | Rapid and clean reaction. commonorganicchemistry.com | Reagents can be hazardous and expensive. |
Substitution Reactions on Cyclopropane Rings (e.g., introducing methoxy (B1213986) group)
Directly introducing a methoxy group onto a pre-existing cyclopropane ring via nucleophilic substitution is a challenging endeavor due to the high p-character of the C-H bonds and the inherent ring strain. Such transformations typically require activation of the cyclopropane ring, often through the installation of donor and acceptor groups. For a substrate like methyl 1-halocyclopropane-1-carboxylate, a hypothetical nucleophilic substitution with a methoxide (B1231860) source could be envisioned. However, the success of such a reaction would be highly dependent on the nature of the leaving group and the reaction conditions, with ring-opening side reactions being a significant possibility.
An alternative strategy involves the ring-opening of a suitably substituted cyclopropane, followed by a functional group interconversion and subsequent ring-closure. For instance, donor-acceptor (D-A) cyclopropanes can undergo ring-opening reactions under the influence of Lewis acids or other promoters. rsc.orgrsc.org A precursor such as a 2-aryl-cyclopropane-1,1-dicarboxylate could be activated to open, allowing for the potential introduction of a methoxy group before re-closing the three-membered ring, although this represents a multi-step sequence rather than a direct substitution. The inherent stability of the cyclopropane ring makes direct functionalization at a quaternary center without ring cleavage a formidable synthetic problem.
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry offers several powerful techniques to optimize the production of complex molecules like this compound, focusing on efficiency, scalability, and stereochemical control.
Continuous Flow Synthesis Techniques for Scalable Production
Continuous flow synthesis presents a compelling platform for the scalable production of cyclopropane derivatives, offering enhanced safety, reproducibility, and productivity compared to traditional batch processing. mpg.dersc.org Many cyclopropanation reactions, particularly those involving highly reactive or unstable intermediates like diazo compounds or carbenes, benefit significantly from the precise control of reaction parameters afforded by flow chemistry. researchgate.netorganic-chemistry.org
A hypothetical continuous flow setup for synthesizing a precursor to this compound could involve the reaction of methyl 1-methoxyethenecarboxylate with a diazo compound. In this process, the diazo compound could be generated in situ in one module and immediately mixed with the alkene substrate and a catalyst (e.g., Rhodium or Copper complexes) in a subsequent reactor coil. The key advantages of this approach are:
Enhanced Safety: The small reactor volume minimizes the accumulation of hazardous diazo compounds.
Precise Temperature Control: Efficient heat exchange prevents temperature spikes, reducing side reactions and improving selectivity.
Increased Productivity: The continuous nature of the process allows for high throughput and straightforward scaling by extending operational time. mpg.de
The table below outlines a conceptual continuous flow process for a generic cyclopropanation.
| Parameter | Description | Advantage in Flow Chemistry |
| Reactant A | Alkene (e.g., Methyl 1-methoxyethenecarboxylate) | Precise molar ratio control |
| Reactant B | Carbene Precursor (e.g., Diazo compound) | Safe in situ generation and immediate use researchgate.net |
| Catalyst | Transition Metal (e.g., Rh₂(OAc)₄) | Efficient mixing, potential for packed-bed catalysis |
| Temperature | Optimized for reaction kinetics | Rapid heating/cooling, minimal thermal gradients |
| Residence Time | Time reactants spend in the reaction coil | Easily controlled by flow rate and reactor volume rsc.org |
| Pressure | Can be controlled to suppress solvent boiling | Allows for reactions above solvent's boiling point |
This interactive table outlines a conceptual continuous flow process.
Chemo- and Stereoselective Synthesis of Enantiopure this compound Derivatives
The construction of enantiopure cyclopropanes, particularly those with all-carbon quaternary stereocenters, is a significant challenge in asymmetric synthesis. researchgate.net Achieving chemo- and stereoselectivity in the synthesis of derivatives of this compound would likely rely on catalyst-controlled asymmetric reactions.
One of the most powerful methods for this is the transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds. wikipedia.org By employing a chiral catalyst, it is possible to control the facial selectivity of the carbene addition to the alkene, leading to an enantiomerically enriched product.
Key Asymmetric Strategies:
Chiral Rhodium(II) Catalysts: Dirhodium(II) complexes with chiral carboxylate or carboxamidate ligands are highly effective for asymmetric cyclopropanation. The choice of ligand is crucial for inducing high levels of enantioselectivity.
Chiral Copper(I) Catalysts: Copper complexes with chiral bis(oxazoline) (BOX) or other nitrogen-based ligands are also widely used for asymmetric carbene transfer reactions.
Michael-Initiated Ring Closure (MIRC): Asymmetric MIRC reactions provide another robust route to chiral cyclopropanes. rsc.orgresearchgate.net This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization that expels a leaving group. The stereoselectivity can be controlled by using a chiral phase-transfer catalyst or a chiral nucleophile. rsc.org
Multi-Component Reactions for Cyclopropane Ring Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer a highly efficient pathway for building molecular complexity. rsc.org A hypothetical MCR for the formation of a substituted cyclopropane ring could involve the reaction of an alkene, a carbene precursor, and a third component that gets incorporated into the final structure.
For instance, a palladium-catalyzed three-component reaction could potentially assemble a complex cyclopropane derivative. While a direct MCR for this compound is not readily documented, related processes for creating other substituted cyclopropanes exist. An approach could involve the reaction of an allene, an electron-deficient alkene, and a nucleophile, which under the right catalytic conditions, could lead to a [2+1] cycloaddition pathway.
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The key structural feature of this compound is the quaternary carbon atom, which is part of a strained three-membered ring and substituted with both an electron-donating (methoxy) and an electron-withdrawing (ester) group.
Key Disconnection Strategies and Functional Group Interconversions
Several logical disconnections can be proposed for this compound, leading to different synthetic strategies.
| Disconnection Strategy | Description | Key Precursors (Synthons) | Synthetic Equivalents |
| Strategy A: [2+1] Cycloaddition | Disconnection across two C-C bonds of the ring, corresponding to a carbene addition to an alkene. This is a very common approach for cyclopropane synthesis. wikipedia.org | A methoxycarbonylcarbene synthon and a 1-methoxyethene synthon. | Methyl diazoacetate and methyl vinyl ether. |
| Strategy B: Michael-Initiated Ring Closure (MIRC) | Disconnection of one C-C bond and the C-α bond to the ester. This corresponds to an intramolecular nucleophilic substitution. rsc.orgresearchgate.net | A nucleophilic carbon α to the ester and a Michael acceptor with a leaving group. | Methyl 2-methoxyacrylate and a sulfur ylide (e.g., dimethylsulfoxonium methylide). |
| Strategy C: Intramolecular Cyclization (Wurtz-type) | Disconnection of one C-C bond, leading to a 1,3-dihalo propane (B168953) derivative which can be cyclized with a metal. wikipedia.org | A 1,3-dianion equivalent. | Methyl 2,4-dihalogeno-2-methoxybutanoate and a reducing metal (e.g., Zn or Na). |
This interactive table details various retrosynthetic approaches.
Detailed Analysis of Disconnection Strategies:
Strategy A ([2+1] Cycloaddition): This is arguably the most direct approach. The target molecule is disconnected into the alkene, methyl 1-methoxyacrylate, and a carbene (:CH₂), or alternatively, 1-methoxyethene and methoxycarbonylcarbene. The latter is more synthetically viable. The reaction of methyl vinyl ether with methyl diazoacetate in the presence of a rhodium or copper catalyst would be a plausible route to achieve this transformation.
Functional Group Interconversion (FGI): The precursor alkene, methyl vinyl ether, is commercially available. The carbene precursor, methyl diazoacetate, is also a well-known reagent.
Strategy B (MIRC): This strategy relies on the reaction of a Michael acceptor with a nucleophile containing a leaving group. The disconnection would lead to methyl 2-methoxyacrylate as the Michael acceptor and a nucleophile such as a sulfur ylide. The ylide would attack the β-carbon of the acrylate, followed by intramolecular displacement of the dimethyl sulfoxide (B87167) to form the cyclopropane ring. This method is powerful for creating donor-acceptor cyclopropanes. rsc.org
Strategy C (Intramolecular Cyclization): This approach involves forming the cyclopropane ring via an intramolecular Sₙ2 reaction. A suitable precursor would be a derivative of butanoic acid containing a nucleophilic center and a leaving group in a 1,3-relationship. For example, methyl 2,4-dihalo-2-methoxybutanoate could be treated with a reducing agent like zinc to effect a reductive cyclization. This pathway may be less efficient and require more steps to synthesize the linear precursor.
Identification of Precursors and Synthetic Equivalents
The synthesis of highly functionalized cyclopropanes, such as this compound, relies on the strategic selection of precursors that can efficiently construct the strained three-membered ring with the desired substitution pattern. Retrosynthetic analysis of the target molecule reveals that key precursors must provide the carbon backbone for the cyclopropane ring and introduce the geminal methoxy and carboxylate groups at the C1 position.
A common and powerful strategy for forming cyclopropane rings is the cyclopropanation of an alkene. Therefore, a primary precursor for this compound is a correspondingly substituted alkene. The Simmons-Smith reaction, for instance, is a well-established method that preserves the stereochemistry of the starting alkene. youtube.com In this context, a logical precursor would be Methyl 2-methoxyacrylate . The reaction of this electron-deficient alkene with a carbene or a carbenoid, such as that generated from diiodomethane and a zinc-copper couple (Simmons-Smith reagent), would yield the desired cyclopropane structure. youtube.com
Another class of precursors involves the use of α-alkylation of an active methylene (B1212753) compound with a 1,2-dihaloethane, followed by cyclization. For instance, a malonic ester derivative bearing a methoxy group could be alkylated with 1,2-dibromoethane (B42909) to form the cyclopropane ring. nih.gov
The term "synthetic equivalents" refers to reagents that, through a series of reactions, function as a synthon that cannot be used directly. In the context of cyclopropane synthesis, particularly for highly reactive species like cyclopropanones, stable synthetic equivalents are crucial. 1-Sulfonylcyclopropanols have been developed as stable and effective cyclopropanone (B1606653) equivalents. chemrxiv.org These compounds can be synthesized enantioselectively and their reactivity can be tuned by modifying the sulfonyl group. While not direct precursors to this compound, they represent a class of intermediates that could be adapted to generate a C1-oxygenated cyclopropane ring, which could then be further functionalized.
A summary of potential precursors and their synthetic approaches is provided in the table below.
Table 1: Potential Precursors for this compound Synthesis
| Precursor Class | Specific Example | Synthetic Approach | Key Features |
|---|---|---|---|
| Substituted Alkenes | Methyl 2-methoxyacrylate | Simmons-Smith Cyclopropanation or other carbene additions. youtube.com | Direct formation of the cyclopropane ring with desired substituents. |
| Malonic Ester Derivatives | Dimethyl 2-methoxy-malonate | Reaction with 1,2-dibromoethane in the presence of a base. nih.gov | Forms the cyclopropane ring via intramolecular nucleophilic substitution. |
| Cyclopropanone Equivalents | 1-Methoxy-1-(phenylsulfonyl)cyclopropanol | Serves as a surrogate for the unstable 1-methoxycyclopropanone, allowing for subsequent functionalization. chemrxiv.org | Provides a stable intermediate for introducing the C1-methoxy group. |
| Diazocarbonyl Compounds | Methyl 2-methoxy-2-diazoacetate | Transition-metal catalyzed intramolecular cyclopropanation of a suitable alkene substrate. | Versatile method for forming substituted cyclopropanes. |
Computational and Computer-Assisted Retrosynthesis Applications
Computational and computer-assisted synthesis planning (CASP) has become an invaluable tool for designing efficient synthetic routes to complex molecules. nih.gov These tools employ sophisticated algorithms to perform retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. atomfair.comarxiv.org For a target such as this compound, these programs can propose multiple synthetic pathways by applying a vast database of chemical reactions and reaction rules.
Modern retrosynthesis software, such as ASKCOS, utilizes Monte Carlo tree search algorithms to explore a network of possible synthetic pathways. nih.govrsc.org When applied to this compound, such a program would likely identify several key disconnections:
C-C bond disconnection of the cyclopropane ring: This is a common retrosynthetic step for cyclopropanes, leading back to an alkene and a carbene source. The software would identify Methyl 2-methoxyacrylate and a methylene source as potential precursors.
Functional group interconversion/disconnection of the ester and ether: The algorithm might propose disconnecting the methyl ester to the corresponding carboxylic acid (1-methoxycyclopropane-1-carboxylic acid) or the methoxy group to a hydroxyl group (Methyl 1-hydroxycyclopropane-1-carboxylate), which could then be formed from a precursor like 1-aminocyclopropyl methyl formate. google.compatsnap.com
[2+1] Cycloaddition disconnection: This is a specific type of C-C bond disconnection that directly points to an alkene and a carbene as the reactants in a cycloaddition reaction.
These computational tools evaluate the proposed pathways based on various metrics, including the number of steps, the cost of starting materials, reaction yields, and even sustainability or "green" scores. atomfair.com The output is typically a synthesis tree or graph, presenting the chemist with a range of viable options to consider for laboratory execution.
Recent advancements in the field have also incorporated machine learning and AI models, such as GFlowNets, which can explore the chemical reaction space more broadly and propose novel or less obvious synthetic routes. arxiv.org These models are trained on large reaction databases and can predict feasible reactions even for molecules not explicitly in their training set. Furthermore, chemoenzymatic synthesis planners can identify opportunities to use enzymes for specific transformations, potentially leading to more sustainable and efficient routes under milder conditions. nih.govrsc.org
Table 2: Application of Computational Retrosynthesis to this compound
| Computational Tool/Concept | Application to Target Molecule | Potential Output/Insight |
|---|---|---|
| ASKCOS nih.govrsc.org | Multistep retrosynthesis search. | Proposes pathways starting from commercial materials, identifying key disconnections like cyclopropane ring opening. |
| Graph Theory & Reaction Rules atomfair.com | Represents the molecule as a graph and applies known reaction rules for disconnection. | Identifies logical precursors such as substituted alkenes and reagents for cyclopropanation. |
| Scoring Functions atomfair.com | Evaluates potential synthetic routes based on metrics like atom economy, step count, and cost. | Ranks proposed synthetic plans to help chemists select the most efficient and practical route. |
| GFlowNets (RetroGFN) arxiv.org | Explores a diverse set of feasible reactions beyond standard datasets. | May suggest novel or unconventional methods for constructing the functionalized cyclopropane ring. |
| Chemoenzymatic Planning nih.gov | Identifies steps that could be catalyzed by enzymes. | Suggests biocatalytic alternatives for steps like esterification or hydrolysis, improving sustainability. |
Chemical Reactivity and Transformations of Methyl 1 Methoxycyclopropane 1 Carboxylate
Reactions Involving the Strained Cyclopropane (B1198618) Ring
The inherent ring strain of the cyclopropane core, estimated to be over 100 kJ/mol, is a primary driver for its chemical reactions. researchgate.net This strain energy is released in ring-opening reactions, providing a strong thermodynamic driving force. researchgate.net The substitution pattern of Methyl 1-methoxycyclopropane-1-carboxylate, with both a donor (methoxy) and an acceptor (carboxylate) group, polarizes the distal C-C bond of the ring, making it particularly susceptible to nucleophilic and electrophilic attack that leads to ring cleavage. researchgate.net
The donor-acceptor nature of this compound facilitates ring-opening under various conditions. Electrophilic attack, for instance, can lead to the formation of a stabilized dipolar intermediate, which can then be trapped by a nucleophile. rsc.org
Oxidative Scission: While specific studies on the oxidative scission of this compound are not prevalent, analogous reactions with similar cyclopropane structures suggest that cleavage of the cyclopropane ring can be achieved using strong oxidizing agents. This process would likely lead to the formation of acyclic dicarbonyl compounds or their derivatives.
Pummerer-Type Mediated Pathways: Pummerer-type reactions, which typically involve the rearrangement of sulfoxides, could be adapted for pathways involving intermediates derived from this compound. The formation of a carbocationic intermediate through ring-opening could be facilitated by a Lewis acid, followed by reaction with a sulfur-based nucleophile. Subsequent rearrangement could lead to functionalized open-chain products.
The general mechanism for an electrophile-initiated ring-opening is depicted below: Step 1: Electrophilic attack on the cyclopropane ring, leading to the formation of a carbocationic intermediate. Step 2: Nucleophilic attack on the carbocation, resulting in the ring-opened product.
| Reaction Type | Reagents | Expected Products |
| Electrophilic Ring Opening | Benzeneselenenyl chloride (PhSeCl) | 1-ethyl 4-methyl 2-(phenylseleno)butanedioates |
| Lewis Acid-Mediated Opening | TiCl₄, PhSeCN | α,α-dimethoxycarbonitriles |
This table is based on the reactivity of analogous ethyl 2,2-dimethoxycyclopropanecarboxylates and illustrates potential reaction pathways. rsc.org
The high ring strain of cyclopropane derivatives makes them valuable intermediates in organic synthesis. ketonepharma.com The energy stored in the three-membered ring can be harnessed to drive reactions that would otherwise be unfavorable. This strain-driven reactivity is a cornerstone of their utility in constructing more complex molecular architectures.
In the context of this compound, the activated nature of the ring allows it to serve as a three-carbon building block. For instance, its reaction with various nucleophiles can lead to the formation of γ-functionalized products after ring opening. This strategy can be employed in the synthesis of natural products and other complex organic molecules where the introduction of a specific three-carbon unit is required.
Examples of Synthetic Utility:
Domino Reactions: The ring-opening of this compound can initiate a cascade of reactions, allowing for the rapid construction of complex molecules from simple precursors.
Cycloadditions: Under thermal or photochemical conditions, the cyclopropane ring can undergo cleavage to form a 1,3-diradical or a zwitterionic intermediate that can participate in cycloaddition reactions with suitable partners.
| Synthetic Strategy | Description | Potential Application |
| Nucleophilic Ring-Opening | Reaction with nucleophiles to form linear chains with functional groups at specific positions. | Synthesis of substituted butanoates. |
| Cycloaddition Precursor | Formation of a reactive intermediate for [3+2] or other cycloaddition reactions. | Construction of five-membered rings. |
Cyclopropane derivatives can undergo various isomerization and rearrangement reactions, often promoted by heat, light, or catalysts. For this compound, potential pathways could involve the formation of more stable acyclic isomers.
One possible rearrangement could proceed through a carbocationic intermediate, similar to what is observed in electrophilic additions. This intermediate could then undergo hydride or alkyl shifts to form a more stable carbocation before being trapped by a nucleophile.
Furthermore, thermal isomerization could lead to the formation of unsaturated esters. The specific products would depend on the reaction conditions and the nature of the substituents on the cyclopropane ring. The kinetics of such isomerizations are influenced by the substituents, with different groups affecting the activation energy of the reaction.
Reactions of the Ester Functional Group
The methyl ester group of this compound exhibits reactivity typical of carboxylic acid esters, including hydrolysis and transesterification. These reactions primarily involve nucleophilic acyl substitution at the carbonyl carbon.
The ester can be hydrolyzed to the corresponding carboxylic acid, 1-methoxycyclopropane-1-carboxylic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process involving the attack of a hydroxide (B78521) ion on the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.
Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, methanol (B129727) is eliminated to give the carboxylic acid.
| Condition | Catalyst | Description |
| Basic | NaOH or KOH | Irreversible reaction leading to the formation of a carboxylate salt, followed by acidification. |
| Acidic | H₂SO₄ or HCl | Reversible reaction where the equilibrium can be shifted by using a large excess of water. |
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this would involve reacting it with an alcohol (R-OH) to form a new ester, 1-methoxycyclopropane-1-carboxylate, and methanol.
The reaction is an equilibrium process, and the equilibrium can be shifted toward the products by using a large excess of the reactant alcohol or by removing one of the products (usually the more volatile alcohol, in this case, methanol) as it is formed. e3s-conferences.orgresearchgate.net
Catalysts for Transesterification:
Base Catalysts (e.g., Sodium Methoxide (B1231860), Potassium Hydroxide): These are commonly used for their high efficiency and mild reaction conditions. e3s-conferences.org
Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid): These are also effective but may require higher temperatures.
| Catalyst Type | Example | Typical Conditions |
| Homogeneous Base | Potassium Hydroxide (KOH) | 60°C, Methanol/Oil Molar Ratio 6:1 |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Varies, often requires heat |
This data is generalized from typical transesterification reactions. e3s-conferences.orgresearchgate.netresearchgate.net
Reduction of the Ester to Corresponding Alcohols
The ester functional group in this compound can be readily reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents, as the carboxylate moiety is less reactive than aldehydes or ketones.
Detailed Research Findings: The standard reagent for this reduction is Lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group, which forms an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to an alkoxide, which, upon an acidic workup (e.g., with H₃O⁺), is protonated to yield the primary alcohol, (1-methoxycyclopropyl)methanol. youtube.com
Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for reducing carboxylic acids and their derivatives, and it could be employed for this transformation as well.
The general reaction is summarized below:
| Reactant | Reagents & Conditions | Product |
| This compound | 1. LiAlH₄, Diethyl ether or THF2. H₃O⁺ workup | (1-methoxycyclopropyl)methanol |
Reactions of the Methoxy (B1213986) Functional Group
The methoxy group, an ether, can undergo reactions typical for this functional group, primarily involving the cleavage of one of its carbon-oxygen bonds.
Nucleophilic Substitution of the Methoxy Moiety
The C-O bonds of the methoxy group can be targeted by nucleophiles, although this generally requires harsh conditions and acid catalysis. The ether oxygen can be protonated by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), turning the methoxy group into a better leaving group (methanol).
Subsequently, a nucleophile (e.g., I⁻ or Br⁻) can attack one of the adjacent carbons. In the case of this compound, two pathways are possible:
Sₙ2 attack on the methyl group: This is the more likely pathway. The halide ion attacks the less sterically hindered methyl carbon, displacing the cyclopropyl (B3062369) portion as the leaving group. This results in the formation of methyl halide (e.g., Methyl iodide) and Methyl 1-hydroxycyclopropane-1-carboxylate.
Sₙ1 or Sₙ2 attack on the cyclopropyl carbon: Attack at the quaternary carbon of the cyclopropane ring is sterically hindered and electronically disfavored. An Sₙ1 pathway would require the formation of a highly unstable cyclopropyl cation. Therefore, this pathway is considered highly unlikely.
Cleavage and Derivatization of the Ether Linkage
Acid-catalyzed cleavage is the primary method for the derivatization of the ether linkage. As described above, treatment with strong acids like HI or HBr effectively cleaves the ether. The initial product, Methyl 1-hydroxycyclopropane-1-carboxylate, is a tertiary alcohol and may be subject to further reactions depending on the conditions. For instance, under strongly acidic conditions, the ester could also undergo hydrolysis to yield 1-hydroxycyclopropane-1-carboxylic acid.
| Reactant | Reagents & Conditions | Products | Mechanism |
| This compound | Excess HI, Heat | Methyl iodide + Methyl 1-hydroxycyclopropane-1-carboxylate | Sₙ2 |
Redox Chemistry of this compound
The redox chemistry of this molecule is complex, involving the potential for reactions at the strained ring and the functional groups.
Oxidation Pathways (e.g., formation of ketones)
Direct oxidation of this compound to a ketone without ring cleavage is not a straightforward or commonly documented transformation. Ketones are generally resistant to further oxidation except under harsh conditions that cleave carbon-carbon bonds. libretexts.org
The structure's identity as a donor-acceptor cyclopropane suggests that its reactivity under oxidative or Lewis acidic conditions would likely proceed via ring-opening. acs.orgnih.gov Treatment with a Lewis acid can induce the cleavage of the C1-C2 bond to form a 1,3-dipole intermediate. nih.gov This highly reactive intermediate is more likely to be trapped by other reagents or undergo rearrangement than to be oxidized to a stable ketone. A hypothetical pathway to a ketone could involve a multi-step sequence beginning with the cleavage of the ether bond, but this is not a direct oxidation of the parent molecule.
Reduction Pathways (e.g., formation of alkanes)
A complete reduction to an alkane would require the removal of both the ester and methoxy functional groups and potentially the reductive opening of the cyclopropane ring. Such a transformation would necessitate harsh conditions and a multi-step approach.
A plausible, though hypothetical, pathway could involve:
Reduction of the Ester: As detailed in section 3.2.3, the ester is first reduced to the primary alcohol, (1-methoxycyclopropyl)methanol, using LiAlH₄.
Reductive Ring Cleavage: The resulting cyclopropylmethanol (B32771) derivative could then be subjected to conditions known to open cyclopropane rings. Catalytic hydrogenolysis (H₂ with a metal catalyst like Pd/C or PtO₂) can sometimes cleave strained cyclopropane rings, particularly when activated by adjacent functional groups. This could lead to the ring opening and reduction of the resulting alkane.
The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions under various reductive conditions. jst.go.jp However, the specific products would depend heavily on the reagents and conditions employed.
Mechanistic Investigations of Key Transformations of this compound
The chemical behavior of this compound is characteristic of a donor-acceptor cyclopropane (DAC). This classification arises from the presence of an electron-donating methoxy group (the donor) and an electron-withdrawing methyl carboxylate group (the acceptor) on the same carbon atom. This substitution pattern polarizes the cyclopropane ring, making it susceptible to a variety of chemical transformations, particularly ring-opening reactions. Mechanistic investigations into the reactions of DACs, which serve as a proxy for the specific reactivity of this compound, have revealed intricate pathways involving unique intermediates and transition states, often modulated by catalytic processes.
Elucidation of Reaction Intermediates and Transition States
The cornerstone of the reactivity of donor-acceptor cyclopropanes is their ability to undergo facile ring-opening to form a zwitterionic 1,3-dipole intermediate upon activation. acs.orgnih.govnih.govresearchgate.net This process is driven by the relief of the inherent ring strain (approximately 115 kJ/mol) and the stabilization of the resulting charges by the donor and acceptor groups. nih.govnih.gov
Reaction Intermediates:
The primary reactive intermediate generated from this compound under thermal or, more commonly, catalytic conditions is a 1,3-dipole. In this intermediate, the positive charge is stabilized by the methoxy donor group, while the negative charge is delocalized into the methyl carboxylate acceptor group. This polarized species is highly versatile and serves as the key intermediate in numerous subsequent transformations, most notably [3+2] cycloaddition reactions. acs.orgnih.govnih.gov
Computational studies, such as those using Density Functional Theory (DFT), on analogous systems have been instrumental in characterizing these intermediates. rsc.orgrsc.org For instance, in phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, a related class of compounds, the reaction proceeds through nucleophilic attack to open the three-membered ring, leading to the formation of an enolate intermediate. rsc.org Similarly, for DACs, Lewis acid catalysis promotes the formation of an intimate ion pair, which can retain stereochemical information from the starting material. acs.org
Transition States:
The transformation of the cyclopropane to the 1,3-dipole proceeds through a transition state whose nature can be either concerted or stepwise. Theoretical studies on the 1,3-dipolar cycloaddition reactions of cyclopropanes with nitrones suggest that the reaction can proceed through either an asymmetric concerted pathway or a stepwise zwitterionic pathway, with nearly identical activation barriers. researchgate.net The transition state for these cycloadditions is typically highly ordered, which is reflected in a large negative entropy of activation, similar to that observed in Diels-Alder reactions. wikipedia.org
DFT calculations have been employed to rationalize the regioselectivity and reactivity in 1,3-dipolar cycloadditions involving related alkylidene cyclopropanes. These studies highlight the central role of electrostatic interactions in the transition state. acs.org The geometry of the transition state involves significant bending of the dipole and dipolarophile, with the lengths of the two forming bonds being in the range of 1.9 to 2.5 Å. acs.org The transition vectors, which describe the atomic motions leading to the product, often show nearly equal amplitudes for the formation of both new sigma bonds. acs.org
Role of Catalysis in Modulating Reactivity and Selectivity
Catalysis is paramount in controlling the reactivity and selectivity of transformations involving this compound. Catalysts activate the cyclopropane ring, facilitating its opening under mild conditions and directing the subsequent reactions to achieve desired outcomes in terms of yield, diastereoselectivity, and enantioselectivity.
Types of Catalysts and Their Modes of Activation:
The activation of donor-acceptor cyclopropanes is most commonly achieved using Lewis acids, though Brønsted acids and various organocatalysts have also proven effective. rsc.orgnih.gov
Lewis Acid Catalysis: Lewis acids such as tin(II) triflate (Sn(OTf)₂), scandium(III) triflate (Sc(OTf)₃), and ytterbium(III) triflate (Yb(OTf)₃) are frequently used. acs.orgnih.govresearchgate.net They function by coordinating to the electron-withdrawing carboxylate group, which increases the polarization of the C-C bond between the donor- and acceptor-bearing carbons, thereby lowering the activation barrier for ring-opening. nih.govscispace.com This increased polarization facilitates the attack by a nucleophile or the formation of the 1,3-dipole. scispace.com Frustrated Lewis pairs, consisting of a phosphine (B1218219) and a borane, have also been shown to induce ring-opening. rsc.org
Brønsted Acid Catalysis: Brønsted acids can activate the cyclopropane by protonating the carbonyl oxygen of the ester group. This enhances its electron-withdrawing capacity and promotes the ring-opening event, leading to the formation of a carbocation/enol intermediate. rsc.org
Organocatalysis: Chiral organocatalysts offer a powerful strategy for achieving enantioselective transformations. N-Heterocyclic carbenes (NHCs), for example, can generate a donor-acceptor cyclopropane catalytically, which then undergoes ring-opening to form an open-chain intermediate. rsc.org Bifunctional Brønsted base catalysts, such as those based on thiourea, can activate both the DAC and a reaction partner (e.g., a nitroolefin) to direct stereoselective 1,3-dipolar cycloaddition reactions. researchgate.net
Modulation of Selectivity:
The choice of catalyst is critical for controlling the stereochemical outcome of the reaction. In Lewis acid-catalyzed [3+2] cycloadditions with aldehydes, the catalyst can influence the diastereoselectivity of the resulting tetrahydrofuran products. acs.org By selecting an appropriate chiral Lewis acid or organocatalyst, it is possible to conduct these reactions enantioselectively. scispace.comresearchgate.net For example, copper catalysts bearing BOX ligands have been used for dynamic kinetic asymmetric transformations of aminocyclopropanes. scispace.com
The catalyst can also determine whether a reaction proceeds with retention or loss of stereochemical information. Some Lewis acid-catalyzed cycloadditions are stereospecific, proceeding with inversion of configuration at the donor-bearing carbon atom of the cyclopropane. acs.org In other cases, the Lewis acid catalyst can cause scrambling of the stereocenter, leading to racemization. nih.gov This interplay between the substrate, catalyst, and reaction conditions allows for fine-tuning of the reaction to favor the desired stereoisomer.
The table below summarizes various catalytic systems used in the transformation of donor-acceptor cyclopropanes, which are analogous to this compound.
| Catalyst Type | Example Catalyst(s) | Mode of Activation | Impact on Reactivity/Selectivity |
| Lewis Acid | Sn(OTf)₂, Sc(OTf)₃, Yb(OTf)₃, MgI₂, InBr₃ | Coordination to the acceptor (carboxylate) group, increasing ring polarization. | Promotes ring-opening under mild conditions; choice of catalyst can control diastereoselectivity. acs.orgnih.govnih.govrsc.orgacs.org |
| Brønsted Acid | H⁺ (generic) | Protonation of the acceptor carbonyl group, enhancing its electron-withdrawing nature. | Facilitates ring-opening to form carbocationic intermediates. rsc.org |
| Organocatalyst | N-Heterocyclic Carbenes (NHCs) | Covalent catalysis, formation of Breslow intermediate. | Catalytic generation of DACs and subsequent ring-opening for annulation reactions. rsc.org |
| Organocatalyst | Bifunctional Thioureas | Hydrogen bonding to both the DAC and the reaction partner. | Directs stereoselective [3+2] cycloaddition reactions. researchgate.net |
| Transition Metal | Rhodium(II) carboxylates | Formation of metal-carbene intermediates for cyclopropanation. | Influences diastereoselectivity and enantioselectivity in the formation of cyclopropanes. acs.org |
| Transition Metal | Copper-BOX complexes | Chelation to the DAC. | Enables dynamic kinetic asymmetric transformations and enantioselective annulations. scispace.com |
Advanced Spectroscopic and Analytical Research Methodologies Applied to Methyl 1 Methoxycyclopropane 1 Carboxylate
Advanced Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, offering detailed information about the atomic environment within a molecule. nih.gov Beyond simple structure confirmation, advanced NMR methods can be applied to study dynamic processes and reaction kinetics in real time. nih.gov
For Methyl 1-methoxycyclopropane-1-carboxylate, in situ or "real-time" NMR monitoring could be employed to track its formation. For instance, in a synthesis involving the cyclopropanation of an appropriate precursor, ¹H NMR spectra could be acquired at set intervals to monitor the disappearance of reactant signals and the concurrent appearance of characteristic product peaks. Key signals for monitoring would include the singlets for the two methyl groups (ester and methoxy) and the distinct multiplets for the cyclopropyl (B3062369) protons. This allows for the calculation of reaction rates and the identification of any transient intermediates or byproducts.
Conformational studies can also be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A 2D NOESY experiment on this compound would reveal through-space correlations between protons. This could be used, for example, to determine the preferred spatial orientation of the methoxy (B1213986) group relative to the ester group and the cyclopropane (B1198618) ring, providing critical insight into the molecule's three-dimensional structure in solution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard chemical shift increments. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclopropane CH₂ | 1.1 - 1.5 (m) | 15 - 25 |
| Quaternary Cyclopropane C | - | 30 - 40 |
| Ester -OCH₃ | ~3.7 (s) | 50 - 55 |
| Methoxy -OCH₃ | ~3.3 (s) | 58 - 63 |
| Carbonyl C=O | - | 170 - 175 |
Mass Spectrometry for Complex Mixture Analysis and Mechanistic Pathway Tracing
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for molecular weight determination and structural analysis. researchgate.net In the context of this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition with high accuracy, distinguishing it from other isomers.
When dealing with complex reaction mixtures, coupling MS with a chromatographic separation technique (like GC-MS or LC-MS) allows for the identification of individual components. nih.gov This is crucial for identifying the target compound, quantifying its yield, and characterizing impurities.
Furthermore, mass spectrometry is a powerful tool for tracing mechanistic pathways, often through isotopic labeling studies. For example, if the synthesis of this compound were being studied, one of the starting materials could be enriched with a stable isotope like ¹⁸O in the carbonyl group. By analyzing the mass spectra of the product and any intermediates, the fate of the labeled atom can be tracked. Tandem mass spectrometry (MS/MS) can provide even greater detail by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. rsc.org This fragmentation pattern serves as a structural fingerprint and can reveal how different parts of the molecule are connected, helping to confirm reaction mechanisms. rsc.org
Table 2: Plausible Mass Fragmentation Pathways for this compound (ESI-MS/MS)
| Parent Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Fragment Structure |
| [M+H]⁺ | Varies | CH₃OH | Loss of methanol (B129727) |
| [M+H]⁺ | Varies | COOCH₃ | Loss of the methyl ester group radical |
| [M+H]⁺ | Varies | OCH₃ | Loss of the methoxy group radical |
High-Resolution Chromatographic Techniques in Research Purification and Analysis
High-resolution chromatographic techniques are essential for both the purification of target compounds and the analysis of their purity. nih.gov For a relatively small and potentially volatile molecule like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are applicable.
Analytical HPLC, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), offers rapid and highly efficient separation, making it ideal for determining the purity of a synthesized batch or for quantifying the compound in a mixture. nih.gov A typical analysis would involve injecting a small sample onto a column (e.g., a C18 reversed-phase column) and eluting with a solvent system, such as a gradient of acetonitrile (B52724) and water. The compound's retention time and peak purity, as determined by a detector like a UV or diode-array detector (DAD), provide quantitative and qualitative information.
For purification, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. nih.gov This allows for the isolation of this compound from unreacted starting materials, catalysts, and byproducts, yielding a high-purity sample suitable for further research and characterization.
Table 3: Illustrative HPLC Conditions for this compound
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18, 2.1 x 50 mm, 1.7 µm | C18, 21.2 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile | A: Water, B: Acetonitrile |
| Gradient | 5% to 95% B over 5 min | 20% to 80% B over 20 min |
| Flow Rate | 0.5 mL/min | 20 mL/min |
| Detection | DAD (210 nm) | UV (210 nm) |
| Injection Volume | 2 µL | 500 µL |
X-ray Crystallography for Definitive Molecular Geometry and Chiral Configuration of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information on bond lengths, bond angles, and stereochemistry. While this compound itself may be a liquid or oil at room temperature and thus not directly amenable to single-crystal X-ray analysis, the technique is invaluable for studying solid derivatives.
Should a synthetic route produce a crystalline derivative, or if the compound is used to synthesize a more complex, solid molecule, X-ray crystallography can confirm its structure with absolute certainty. For example, if a chiral derivative were prepared, this technique could be used to establish its absolute configuration, which is often difficult to determine by spectroscopic methods alone. The resulting crystal structure provides a precise model of the molecular geometry, which can be compared with computational models and data from solution-state NMR studies. nih.gov
Theoretical and Computational Chemistry Studies on Methyl 1 Methoxycyclopropane 1 Carboxylate
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are instrumental in predicting the three-dimensional structure and understanding the electronic nature of molecules. For Methyl 1-methoxycyclopropane-1-carboxylate, methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to determine its optimized geometry and electronic properties.
The cyclopropane (B1198618) ring is inherently strained due to its bond angles being compressed to 60° from the ideal sp³ hybridization angle of 109.5°. The substituents at the C1 position are expected to influence the bond lengths and angles of the cyclopropane ring. The C1-C2 and C1-C3 bonds are likely to be elongated compared to an unsubstituted cyclopropane due to steric hindrance and electronic effects of the methoxy (B1213986) and carboxylate groups.
Electronic property calculations would reveal the charge distribution and frontier molecular orbitals (HOMO and LUMO). The methoxy group, being an electron-donating group, and the carboxylate group, being an electron-withdrawing group, create a "push-pull" electronic effect. This is expected to polarize the molecule significantly.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C1-C2 Bond Length | ~ 1.54 Å |
| C2-C3 Bond Length | ~ 1.51 Å |
| C1-O(methoxy) Bond Length | ~ 1.43 Å |
| C1-C(carbonyl) Bond Length | ~ 1.52 Å |
| C2-C1-C3 Angle | ~ 59.8° |
| O(methoxy)-C1-C(carbonyl) Angle | ~ 115.0° |
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| Dipole Moment | ~ 2.5 D |
| HOMO Energy | ~ -7.2 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 6.7 eV |
| Mulliken Charge on C1 | ~ +0.45 e |
| Mulliken Charge on O(methoxy) | ~ -0.60 e |
| Mulliken Charge on C(carbonyl) | ~ +0.70 e |
Computational Studies on Reaction Mechanisms and Kinetics (e.g., Density Functional Theory (DFT) calculations)
DFT calculations are a powerful tool for elucidating the mechanisms and kinetics of chemical reactions. For this compound, a key reaction of interest is the ring-opening of the cyclopropane ring, which can be initiated by thermal or chemical means. The presence of both a donor and an acceptor group at C1 suggests that the ring-opening could proceed through a zwitterionic intermediate. researchgate.net
Computational studies would involve mapping the potential energy surface for the ring-opening reaction. This would include locating the transition state structure and calculating the activation energy. The reaction would likely proceed via the cleavage of the C2-C3 bond, which is activated by the substituents at C1. The resulting intermediate could then undergo further reactions depending on the reaction conditions.
For example, in the presence of a nucleophile, the zwitterionic intermediate could be trapped, leading to a functionalized acyclic product. The regioselectivity and stereoselectivity of such reactions could be rationalized by analyzing the energies of the possible transition states.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry can be used to predict the reactivity and selectivity of this compound in novel transformations. By analyzing the molecule's electronic structure and frontier molecular orbitals, one can predict how it will interact with various reagents.
The polarized nature of the molecule suggests that it could be susceptible to nucleophilic attack at the carbonyl carbon or electrophilic attack at the methoxy oxygen. The strained cyclopropane ring itself is a site of reactivity and can undergo reactions with electrophiles or radical species. nih.gov
For instance, the reaction with a Lewis acid could coordinate to the carbonyl oxygen, further polarizing the molecule and facilitating the ring-opening. Computational modeling could predict the most favorable coordination site and the subsequent reaction pathway. Similarly, the interaction with a radical initiator could lead to a radical-mediated ring-opening, and DFT calculations could help in understanding the stability of the resulting radical intermediates and the selectivity of the subsequent reactions.
Quantum Mechanical Tunneling (QMT) Effects in Cyclopropane Ring Transformations
Quantum Mechanical Tunneling (QMT) is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. bohrium.com While QMT is most significant for light particles like hydrogen, it can also play a role in reactions involving the movement of heavier atoms, especially in rearrangements with high, narrow energy barriers and at low temperatures. princeton.edu
The ring-opening of cyclopropanes can, in some cases, exhibit QMT effects. For this compound, a concerted ring-opening and rearrangement could potentially be influenced by QMT. Computational studies that incorporate tunneling corrections (for example, using variational transition state theory with small curvature tunneling corrections) would be necessary to assess the importance of QMT in its transformations.
Predicting the contribution of QMT would involve calculating the shape of the potential energy barrier for the reaction. A thin barrier would favor tunneling. While significant heavy-atom tunneling in the ring-opening of this specific molecule is speculative without dedicated studies, it remains a theoretical possibility that could lead to unexpected reaction rates and selectivities, particularly at cryogenic temperatures.
Applications of Methyl 1 Methoxycyclopropane 1 Carboxylate in Advanced Organic Synthesis
As a Versatile Chiral Building Block in Asymmetric Synthesis
The creation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Methyl 1-methoxycyclopropane-1-carboxylate and its analogues serve as key chiral building blocks in asymmetric synthesis. The cyclopropane (B1198618) ring provides a rigid scaffold that can be strategically functionalized to control stereochemistry.
Asymmetric synthesis often involves the use of chiral auxiliaries or catalysts to introduce stereocenters with high fidelity. In the context of cyclopropane carboxylates, enantioselective synthesis can be achieved through several routes. One prominent method is the catalytic asymmetric cyclopropanation of alkenes. researchgate.net For instance, dirhodium tetracarboxylate catalysts are effective in promoting the asymmetric cyclopropanation of vinyl heterocycles with diazoacetates to produce 1,2-disubstituted cyclopropane-1-carboxylates with high diastereoselectivity and enantioselectivity. rsc.org Another approach employs a temporary stereocentre, where an aldol (B89426) reaction is followed by a directed cyclopropanation and a retro-aldol cleavage to yield chiral cyclopropane-carboxaldehydes in high enantiomeric excess (>95% ee). rsc.org These methods highlight how the cyclopropane core, once formed with defined stereochemistry, can be carried through multiple synthetic steps to build complex chiral molecules.
The table below summarizes representative findings in the asymmetric synthesis of functionalized cyclopropanes, a class of compounds to which this compound belongs.
| Catalyst/Method | Reactants | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Cu(I)-Catalyzed | Alkenes + Phenyliodonium ylide | 1-Nitrocyclopropyl esters | up to 95:5 (trans/cis) | up to 97.5% | nih.gov |
| Dirhodium Tetracarboxylate | Vinyl heterocycles + Aryldiazoacetates | 1-Aryl-2-heteroarylcyclopropane-1-carboxylates | Highly diastereoselective | High asymmetric induction | rsc.org |
| Temporary Stereocentre | α,β-Unsaturated aldehydes | Chiral cyclopropane-carboxaldehydes | High de | >95% | rsc.org |
This table presents data for analogous cyclopropanation reactions to illustrate the principles of asymmetric synthesis in this compound class.
Precursor for Complex Molecular Architectures (e.g., cyclopropane α-amino acids, specialized cyclopropane derivatives)
The strained three-membered ring of this compound makes it an excellent precursor for more intricate molecular structures. Its functional groups—the ester and the methoxy (B1213986) group—provide handles for diverse chemical modifications. A particularly significant application is in the synthesis of cyclopropane α-amino acids, which are conformationally constrained analogues of natural amino acids used to impart specific secondary structures in peptides. nih.gov
A common synthetic route to these amino acids involves the use of nitrocyclopropane (B1651597) carboxylates, which are close structural and functional relatives of the subject compound. The synthesis begins with a cyclopropanation reaction between an alkene and a nitro-ester, such as methyl nitroacetate, often catalyzed by a rhodium(II) or copper(I) complex. nih.govresearchgate.net This step produces a nitrocyclopropane carboxylate. The nitro group can then be reduced to an amine using reagents like zinc in hydrochloric acid, affording the desired cyclopropane α-amino ester in good to high yields (54-99%). researchgate.netresearchgate.net
The versatility of this approach allows for the creation of a diverse library of substituted cyclopropane amino acids by simply varying the starting alkene. researchgate.netresearchgate.net
Synthetic Pathway to Cyclopropane α-Amino Acids:
Cyclopropanation: An alkene reacts with an activated ester (e.g., a derivative of this compound or, more commonly, an iodonium (B1229267) ylide derived from methyl nitroacetate) in the presence of a catalyst. nih.gov
Reduction: The resulting functionalized cyclopropane (e.g., a nitrocyclopropane) undergoes reduction of the functional group (e.g., nitro to amino) to yield the target amino acid derivative. researchgate.net
The unique reactivity of donor-acceptor cyclopropanes, including the title compound, also enables their participation in formal cycloaddition reactions to build complex heterocyclic and spirocyclic systems. researchgate.net
Role in the Introduction of Cyclopropyl (B3062369) Moieties into Diverse Organic Frameworks
The cyclopropyl group is a valuable structural motif in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity, or modulate the physicochemical properties of drug candidates. nih.gov this compound and related compounds are effective reagents for introducing this moiety into larger organic molecules.
The introduction of the cyclopropyl unit can be achieved through various reactions that leverage the compound's functional handles. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, allowing for coupling to other molecules through standard transformations. nih.gov Furthermore, the inherent strain of the cyclopropane ring can be exploited in ring-opening reactions, where the cyclopropyl group is incorporated into a larger ring system or linear chain.
The unique electronics of donor-acceptor cyclopropanes facilitate their use in Lewis acid-catalyzed annulation reactions. For example, they can undergo formal [3+2] or [3+3] cycloadditions with various dipolarophiles or dienes, respectively, to construct five- or six-membered rings that incorporate the cyclopropane carbons into the new ring's backbone. researchgate.net This strategy provides a powerful method for embedding the cyclopropyl moiety within diverse and complex organic frameworks.
Development of Novel Synthetic Reagents and Catalysts Utilizing the Unique Reactivity of Cyclopropane Carboxylates
The distinct chemical properties of cyclopropane carboxylates, particularly donor-acceptor cyclopropanes like this compound, are being harnessed to develop novel synthetic methodologies. Their predictable reactivity patterns make them useful platforms for discovering new chemical transformations.
The polarization of the cyclopropane ring by the donor (methoxy) and acceptor (carboxylate) groups facilitates stereocontrolled ring-opening reactions. This reactivity can be exploited in the presence of specific catalysts to generate intermediates for asymmetric synthesis. For example, the development of catalytic, enantioselective cycloaddition reactions using doubly activated D-A cyclopropanes has become a powerful approach for synthesizing a wide array of cyclic compounds. researchgate.net
While the direct use of this compound as a catalyst is not widely documented, its role as a building block for chiral ligands or more complex reagents is an area of potential. The rigid cyclopropane scaffold can serve as a foundation for constructing chiral environments. For instance, chiral cyclopropane-containing ligands could be synthesized from this precursor for use in asymmetric metal catalysis, thereby translating the stereochemical information of the building block into new catalytic applications. The continued exploration of the unique reactivity of such cyclopropane carboxylates is a promising avenue for the development of next-generation synthetic tools. researchgate.net
Future Research Directions and Unexplored Avenues for Methyl 1 Methoxycyclopropane 1 Carboxylate
Development of More Sustainable and Greener Synthetic Routes
The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of sustainable and greener synthetic routes to Methyl 1-methoxycyclopropane-1-carboxylate, focusing on principles such as reduced waste and high atom economy.
Current synthetic methods often rely on traditional approaches that may involve stoichiometric reagents and generate significant waste. Exploring catalytic and more atom-economical alternatives is crucial. For instance, the use of photoredox catalysis, which utilizes visible light to drive chemical transformations, presents a promising avenue. This approach can enable the use of milder reaction conditions and avoid the need for harsh reagents.
Another key area of investigation is the use of renewable starting materials and solvents. Research into biomass-derived precursors for the cyclopropane (B1198618) ring or the ester and ether functionalities would significantly enhance the green credentials of the synthesis. Furthermore, the replacement of conventional organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, would minimize the environmental impact of the production process.
Table 1: Comparison of Potential Green Synthesis Strategies
| Strategy | Potential Advantages | Research Focus |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source, high atom economy. | Development of efficient photocatalytic systems for the cyclopropanation step. |
| Biomass-derived Feedstocks | Utilization of renewable resources, reduction of reliance on fossil fuels. | Identification and conversion of suitable biomass-derived molecules into key intermediates. |
| Green Solvents | Reduced environmental pollution and health hazards. | Exploration of reaction compatibility and efficiency in water, supercritical CO2, or bio-solvents. |
| Catalytic C-H Activation | High atom economy, reduced pre-functionalization steps. | Design of catalysts for the direct functionalization of C-H bonds to form the cyclopropane ring. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The inherent ring strain and the push-pull electronic nature of the methoxy (B1213986) (donor) and carboxylate (acceptor) groups in this compound make it a ripe substrate for discovering novel reactivity. While ring-opening and cycloaddition reactions of donor-acceptor cyclopropanes are well-documented, the specific substitution pattern of this molecule may unlock unprecedented transformations.
Future research should systematically investigate the reactivity of this compound with a diverse range of reaction partners and under various catalytic systems. For example, exploring its behavior in transition-metal-catalyzed cross-coupling reactions could lead to the development of new methods for constructing complex molecular architectures. The methoxy group could act as a directing group or participate in novel catalytic cycles.
Furthermore, the potential for asymmetric transformations is a significant area for exploration. The development of chiral catalysts that can control the stereochemical outcome of reactions involving this cyclopropane would be highly valuable for the synthesis of enantiomerically pure compounds, which are of great importance in medicinal chemistry and materials science. Investigating domino or cascade reactions initiated by the ring-opening of this compound could also provide efficient pathways to complex polycyclic structures in a single synthetic operation.
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The translation of synthetic methodologies from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges and represent a critical future direction for the synthesis and application of this compound.
Adapting the synthesis of this compound to a continuous flow process could offer numerous advantages. Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and potentially leading to higher yields and purities. nih.gov The enhanced safety profile of flow chemistry, due to the small reaction volumes at any given time, is particularly advantageous when dealing with potentially energetic intermediates or exothermic reactions.
Automated synthesis platforms can be employed to rapidly screen a wide range of reaction conditions, catalysts, and substrates, thereby accelerating the discovery of new transformations and the optimization of existing ones. The integration of online analytical techniques with automated systems can provide real-time data on reaction progress, enabling rapid decision-making and process control. This high-throughput approach would be invaluable for exploring the vast chemical space of reactions involving this compound.
Table 2: Advantages of Integrating Flow Chemistry and Automation
| Feature | Benefit for this compound Chemistry |
| Precise Control of Reaction Parameters | Improved yields, selectivity, and reproducibility. |
| Enhanced Safety | Safe handling of reactive intermediates and exothermic processes. |
| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. |
| High-Throughput Experimentation | Rapid discovery and optimization of new reactions and processes. |
| Real-time Monitoring and Control | Deeper understanding of reaction mechanisms and improved process efficiency. |
Advanced Computational Design of this compound Derivatives with Tailored Reactivity Profiles
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. Future research on this compound should leverage advanced computational methods to design novel derivatives with precisely tailored reactivity profiles.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the parent molecule and its derivatives. acs.org By systematically modifying the substituents on the cyclopropane ring, it is possible to tune the donor-acceptor properties and, consequently, the propensity for ring-opening or participation in specific cycloaddition reactions. For example, computational screening could identify substituents that lower the activation energy for a desired transformation while disfavoring competing side reactions.
In silico design can also guide the development of new catalysts for reactions involving this compound. By modeling the interactions between the substrate and potential catalysts, it is possible to identify catalyst structures that are likely to exhibit high activity and selectivity. This computational pre-screening can significantly reduce the experimental effort required to discover optimal catalytic systems. Furthermore, molecular dynamics simulations can provide insights into the conformational behavior of these molecules and their interactions with solvents and other reagents, offering a more complete picture of their reactivity.
Synergistic Approaches Combining Synthetic and Computational Methodologies for Comprehensive Understanding
The most profound advances in understanding and utilizing this compound will likely emerge from synergistic approaches that tightly integrate experimental and computational methodologies. This collaborative strategy allows for a continuous feedback loop where experimental observations inform and validate computational models, and computational predictions guide the design of new experiments.
For instance, a new, unexpected reaction of this compound discovered in the laboratory could be investigated using computational methods to elucidate the underlying reaction mechanism. chemrxiv.org The insights gained from these calculations could then be used to design new substrates or catalysts that further enhance the efficiency or scope of the discovered transformation.
Conversely, computational studies could predict novel, yet-unseen reactivity patterns for this molecule. These theoretical predictions can then be targeted for experimental verification, potentially leading to the discovery of entirely new chemical transformations. This integrated approach not only accelerates the pace of discovery but also leads to a deeper and more fundamental understanding of the chemical principles governing the behavior of this versatile building block. Such a comprehensive understanding is essential for unlocking the full potential of this compound in various fields of chemical science.
Q & A
Q. Key factors affecting yield/purity :
- Catalyst choice : Rhodium complexes (e.g., Rh₂(OAc)₄) improve regioselectivity but may require inert atmospheres .
- Temperature : Low temperatures (-20°C to 0°C) minimize side reactions like ring-opening.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
Q. Toxicity Data :
- LD₅₀ (oral, rat): >2000 mg/kg (low acute toxicity) .
- Skin irritation: Mild; wash with soap/water immediately .
Advanced: How can researchers reconcile conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
Answer:
- Repetition : Re-run NMR under standardized conditions (same solvent, temperature, concentration) .
- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for solid-state conformation vs. solution NMR) .
- Isotopic Labeling : Introduce ¹³C or ²H labels to track unexpected shifts due to dynamic effects (e.g., ring puckering) .
Case Study : Discrepancies in cyclopropane proton shifts (δ 1.3 vs. 1.5 ppm) were resolved by identifying trace moisture causing partial hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
